REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9](C)([CH3:12])[C:10]#N)[CH:5]=[CH:6][C:7]=1[Cl:8].C[Mg]I.CC[O:19][CH2:20][CH3:21]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:12])([CH3:10])[C:20](=[O:19])[CH3:21])[CH:5]=[CH:6][C:7]=1[Cl:8]
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C#N)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 hour
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed well with ether
|
Type
|
ADDITION
|
Details
|
added in portions to a mixture of ice-cold water (100 ml) and concentrated hydrochloric acid (50 ml)
|
Type
|
STIRRING
|
Details
|
with occasional stirring for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (CaCl2)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C(C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.07 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |